![molecular formula C13H17N5O2 B5132759 N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)
N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine
Overview
Description
N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyl group substituted with ethoxy and prop-2-en-1-yloxy groups, linked to a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-hydroxybenzaldehyde, undergoes an O-alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde.
Reduction: The aldehyde group is then reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride.
Tetrazole Formation: The benzyl alcohol is converted to the corresponding benzyl chloride using thionyl chloride. This intermediate then reacts with sodium azide to form the tetrazole ring through a cycloaddition reaction.
Final Coupling: The tetrazole intermediate is coupled with an amine, such as 2H-tetrazol-5-amine, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy and prop-2-en-1-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-2H-tetrazol-5-amine: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-1H-tetrazol-5-amine: Similar structure but with a different tetrazole isomer.
Uniqueness
N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine is unique due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and prop-2-en-1-yloxy groups provides distinct electronic and steric properties that can affect its interactions with molecular targets.
Properties
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-7-20-11-6-5-10(8-12(11)19-4-2)9-14-13-15-17-18-16-13/h3,5-6,8H,1,4,7,9H2,2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUSOTVCDQVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=NNN=N2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)
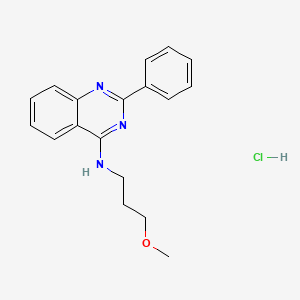
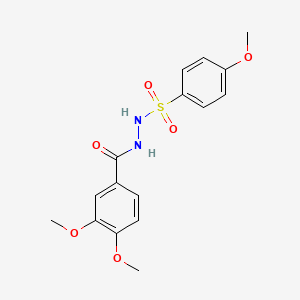
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
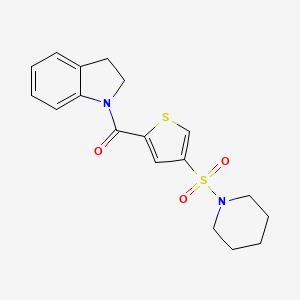
![(2E)-8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)
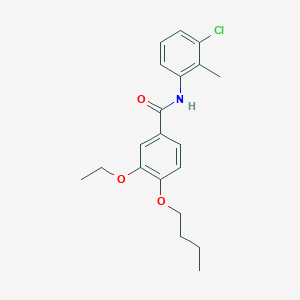
![6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)
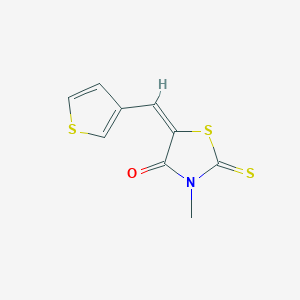
![2-(3-CHLOROPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B5132777.png)
